![molecular formula C11H19NO3S B12605169 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine CAS No. 647025-14-7](/img/structure/B12605169.png)
4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the But-2-yn-1-yloxy Group: This step involves the reaction of the piperidine derivative with but-2-yn-1-ol under suitable conditions to introduce the but-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The but-2-yn-1-yloxy group and methanesulfonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both the but-2-yn-1-yloxy group and the methanesulfonyl group makes it a versatile compound for various applications.
Properties
CAS No. |
647025-14-7 |
|---|---|
Molecular Formula |
C11H19NO3S |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
4-(but-2-ynoxymethyl)-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C11H19NO3S/c1-3-4-9-15-10-11-5-7-12(8-6-11)16(2,13)14/h11H,5-10H2,1-2H3 |
InChI Key |
OAXREGJJVFNJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


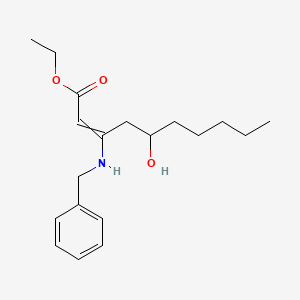
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
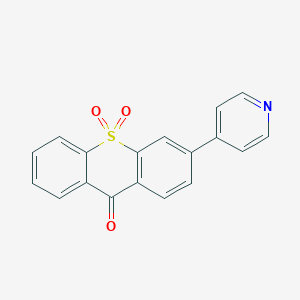
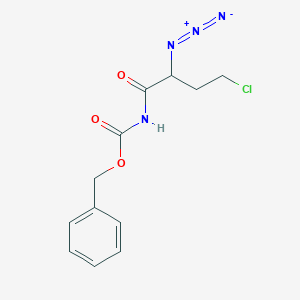
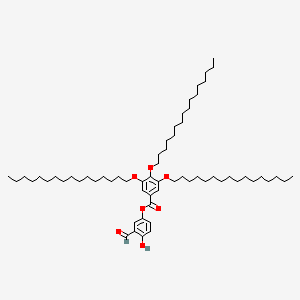
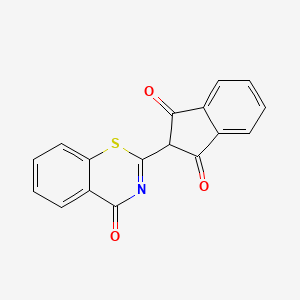



![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)
